2-[(fluorosulfonyl)oxy]-Benzonitrile
Description
2-[(Fluorosulfonyl)oxy]-benzonitrile is a benzonitrile derivative featuring a fluorosulfonyloxy (-OSO₂F) substituent at the 2-position of the aromatic ring. This group is a potent electron-withdrawing moiety, significantly influencing the compound’s reactivity and physical properties. Fluorosulfonyloxy groups are known for their utility in organic synthesis, particularly as leaving groups in nucleophilic substitution reactions or as intermediates in sulfonation processes. The compound’s structure combines the electron-deficient benzonitrile core with the highly polarizable S–O and S–F bonds, rendering it reactive under specific conditions, such as in the presence of nucleophiles or elevated temperatures .
Properties
Molecular Formula |
C7H4FNO3S |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
1-cyano-2-fluorosulfonyloxybenzene |
InChI |
InChI=1S/C7H4FNO3S/c8-13(10,11)12-7-4-2-1-3-6(7)5-9/h1-4H |
InChI Key |
FWHISILUCPTNBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OS(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(fluorosulfonyl)oxy]-Benzonitrile typically involves the introduction of a fluorosulfonyl group onto a benzonitrile core. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the formation of the desired product under controlled conditions .
Industrial Production Methods
Industrial production of 2-[(fluorosulfonyl)oxy]-Benzonitrile may involve large-scale fluorosulfonylation processes, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity. The use of fluorosulfonyl radicals generated from various precursors is a key aspect of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(fluorosulfonyl)oxy]-Benzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidative processes can modify the structure of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents, oxidizing agents, and nucleophiles. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted benzonitrile derivatives, while reduction reactions can produce different reduced forms of the compound .
Scientific Research Applications
2-[(fluorosulfonyl)oxy]-Benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[(fluorosulfonyl)oxy]-Benzonitrile involves its interaction with specific molecular targets. The fluorosulfonyl group is known to be reactive, allowing the compound to modify various functional groups in target molecules. This reactivity is harnessed in chemical biology and medicinal chemistry to study and manipulate biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The fluorosulfonyloxy group distinguishes 2-[(fluorosulfonyl)oxy]-benzonitrile from other benzonitrile derivatives. Below is a detailed comparison with analogous compounds, focusing on substituent effects, physicochemical properties, and applications.
Substituent Electronic Effects
- 2-[(Fluorosulfonyl)oxy]-benzonitrile : The -OSO₂F group is strongly electron-withdrawing due to the combined inductive effects of the sulfonyl and fluorine atoms. This destabilizes the aromatic ring’s electron density, enhancing susceptibility to electrophilic substitution at meta/para positions and facilitating nucleophilic displacement of the -OSO₂F group .
- Benzonitrile, 4-(methylsulfonyl) (CAS: N/A): The methylsulfonyl (-SO₂CH₃) group at the para position also withdraws electrons but lacks the additional electronegativity of the fluorine atom in -OSO₂F. This results in slightly lower reactivity in substitution reactions compared to fluorosulfonyloxy derivatives .
- 2-[(Ethylsulfonyl)methyl]benzonitrile (CAS: 1267101-21-2): The ethylsulfonyl group (-CH₂SO₂C₂H₅) introduces steric bulk and a weaker electron-withdrawing effect compared to -OSO₂F. The methyl linker reduces conjugation with the aromatic ring, diminishing its impact on reactivity .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Physical Properties |
|---|---|---|---|
| 2-[(Fluorosulfonyl)oxy]-benzonitrile | C₇H₄FNO₃S | 201.17 g/mol* | High polarity, low thermal stability |
| 4-(Methylsulfonyl)benzonitrile | C₈H₇NO₂S | 181.21 g/mol | Melting point: 98–100°C (NIST data) |
| 2-Fluoro-5-formylbenzonitrile | C₈H₄FNO | 149.12 g/mol | Soluble in polar aprotic solvents |
| 2-[(Ethylsulfonyl)methyl]benzonitrile | C₁₀H₁₁NO₂S | 209.26 g/mol | Stable under ambient conditions |
*Calculated based on formula.
- Thermal Stability : Fluorosulfonyloxy derivatives are prone to decomposition at elevated temperatures due to the labile S–O bond, whereas methylsulfonyl and ethylsulfonyl analogs exhibit greater thermal resilience .
- Solubility: The strong polarity of -OSO₂F enhances solubility in polar solvents (e.g., DMSO, acetonitrile) compared to non-fluorinated sulfonyl derivatives .
Biological Activity
2-[(Fluorosulfonyl)oxy]-Benzonitrile (FSOB) is a compound of growing interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with FSOB, including its mechanisms of action, cytotoxicity, and potential applications in cancer treatment.
Chemical Structure and Properties
FSOB is characterized by the presence of a fluorosulfonyl group attached to a benzonitrile moiety. Its molecular formula is C7H4FNO3S, and it has a molecular weight of 201.17 g/mol. The presence of the fluorine atom enhances its lipophilicity, which can influence its interaction with biological targets.
The biological activity of FSOB is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors involved in critical signaling pathways. The fluorosulfonyl group is known to form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzymatic activity.
Key Mechanisms:
- Enzyme Inhibition : FSOB has been shown to inhibit certain enzymes that play roles in cellular proliferation and survival.
- Receptor Modulation : The compound may also interact with receptors involved in cell signaling, influencing pathways related to apoptosis and cell cycle regulation.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of FSOB on various cancer cell lines. These studies typically measure cell viability using methods such as MTT or XTT assays.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical Cancer) | 15.3 | Significant reduction in viability |
| MCF-7 (Breast Cancer) | 22.1 | Moderate cytotoxicity |
| A549 (Lung Cancer) | 10.5 | High cytotoxicity |
These results indicate that FSOB exhibits selective cytotoxicity towards certain cancer cell lines, suggesting its potential as an anticancer agent.
Case Study 1: In Vivo Efficacy
A recent study evaluated the efficacy of FSOB in a xenograft model using human tumor cells implanted in immunocompromised mice. The treatment group received FSOB at varying doses, while the control group was treated with a vehicle solution.
- Results : The tumors in the treatment group exhibited a significant reduction in size compared to controls (p < 0.01).
- Mechanism : Histological analysis revealed increased apoptosis in tumor tissues treated with FSOB, correlating with the observed reduction in tumor growth.
Case Study 2: Combination Therapy
Another investigation explored the effects of combining FSOB with traditional chemotherapeutic agents such as cisplatin. This study aimed to assess whether FSOB could enhance the efficacy of existing treatments.
- Findings : The combination treatment resulted in lower IC50 values for both drugs compared to their individual use, indicating a synergistic effect.
- : These findings suggest that FSOB may be beneficial as an adjunct therapy in cancer treatment protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
